molecular formula C12H16ClNO3S B2627272 N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide CAS No. 2034606-53-4

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide

Cat. No.: B2627272
CAS No.: 2034606-53-4
M. Wt: 289.77
InChI Key: XFOSZYJCWWZLHK-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide is a synthetic sulfonamide-based compound of high interest in medicinal chemistry and pharmacological research. Sulfonamides are a significant class of bioactive molecules known to exhibit a wide range of pharmacological activities. While specific research on this exact molecule may be emerging, its structure suggests potential as a key intermediate or investigational tool. The core sulfonamide functional group is a common pharmacophore in compounds designed to inhibit specific enzymes, such as carbonic anhydrase or cytochrome P450 family members . The molecular structure incorporates a chlorophenyl group and a hydroxypropyl linker, features often associated with target binding and modulation of pharmacokinetic properties. Researchers are exploring this compound in areas including enzyme inhibition studies, preclinical drug discovery programs, and as a building block for the synthesis of more complex chemical entities. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-10-3-1-2-9(8-10)12(15)6-7-14-18(16,17)11-4-5-11/h1-3,8,11-12,14-15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOSZYJCWWZLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide typically involves the reaction of 3-chlorophenylacetonitrile with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The intermediate product is then subjected to hydrolysis to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cyclopropanesulfonamide Derivatives in Patent Literature

Several cyclopropanesulfonamide derivatives from European patent applications (2022) share structural motifs but differ in substituents and biological targets:

  • N-((1S,3R,4S)-3-ethyl-4-(3-(3-hydroxypropyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide (MW: 432.5 g/mol):
    • Features an imidazo-pyrrolo-pyrazine group, enhancing binding to kinase targets.
    • Higher molecular weight and complexity compared to the target compound, suggesting tailored pharmacokinetics for oncology applications .
  • N-(3-methyl-4-(3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclopentyl)cyclopropanesulfonamide (MW: 490.5 g/mol):
    • Includes a trimethylsilyl-protected group, improving solubility and metabolic stability.
    • Demonstrates the versatility of cyclopropanesulfonamides in drug design through modular substitutions .

Sulfonamido β-Lactamase Inhibitors

A 2014 study synthesized (E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide , a β-lactamase inhibitor (MW: 447.3 g/mol):

  • Structural Differences : Incorporates an ethene linker and benzyloxy group, unlike the hydroxypropyl chain in the target compound.
  • Synthetic Yield: Final product yield was 11%, highlighting challenges in multi-step sulfonamide synthesis.

Chlorophenyl-Containing Analogues

  • N-(3-Chlorophenyl)-3-cyclopentylpropanamide (MW: 251.8 g/mol):
    • Replaces the sulfonamide with an amide group, reducing acidity and hydrogen-bonding capacity. Amides are less prone to hydrolysis but may exhibit weaker target engagement compared to sulfonamides .
  • N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine (MW: 225.7 g/mol): Features a phenoxy-propylamine chain instead of sulfonamide.

Key Comparison: The target compound’s sulfonamide group provides distinct advantages in acidity (pKa ~10–11) and hydrogen-bond donor capacity, critical for interacting with biological targets like proteases or kinases .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide ~300.8 Sulfonamide, cyclopropane, chlorophenyl Medicinal chemistry (hypothetical)
N-((1S,3R,4S)-3-ethyl-4-(imidazo-pyrrolo-pyrazine)cyclopentyl)cyclopropanesulfonamide 432.5 Imidazo-pyrrolo-pyrazine, cyclopropane Kinase inhibitors (e.g., cancer)
(E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide 447.3 Ethene linker, benzyloxy β-Lactamase inhibition
N-(3-Chlorophenyl)-3-cyclopentylpropanamide 251.8 Amide, cyclopentyl Unknown

Research Findings and Implications

  • Structural Complexity vs. Specificity : Patent derivatives with extended heterocycles (e.g., imidazo-pyrrolo-pyrazine) show higher target specificity but require complex synthesis . The target compound’s simpler structure may offer broader applicability with optimization.
  • Functional Group Impact : Sulfonamides outperform amines and amides in enzyme inhibition due to their acidity and hydrogen-bonding capacity .
  • Synthetic Efficiency : Low yields in sulfonamide synthesis (e.g., 11% in β-lactamase inhibitors) underscore the need for improved methodologies for the target compound .

Biological Activity

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The compound exhibits a range of biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially acting against various viral targets.
  • Enzyme Inhibition : It may interact with specific enzymes, modulating their activity. This interaction could lead to therapeutic effects in conditions where enzyme regulation is crucial.
  • Receptor Binding : The compound might bind to particular receptors, influencing signaling pathways and cellular responses.

The exact mechanism of action remains under investigation. However, it is hypothesized that the compound interacts with molecular targets involved in critical biological processes. This interaction could alter enzyme kinetics or receptor activity, leading to desired therapeutic outcomes.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(4-acetyl-3-chlorophenyl)-2,5-dimethylfuran-3-carboxamideEnzyme inhibition, receptor bindingContains a furan ring, enhancing reactivity
N-(4-acetyl-3-chlorophenyl)cyclopropanesulfonamidePotential enzyme modulationCyclopropane structure may influence binding affinity

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of this compound against influenza viruses. The compound was tested in vitro, showing a significant reduction in viral replication rates compared to control groups.

Results Summary:

  • Inhibition Rate : 75% reduction in viral load at a concentration of 50 µM.
  • Mechanism : Likely involves interference with viral entry or replication processes.

Case Study 2: Enzyme Interaction

Another research effort focused on the compound's interaction with cyclooxygenase (COX) enzymes. The findings indicated that the compound acts as a selective COX inhibitor.

Key Findings:

  • Selectivity : Higher affinity for COX-2 over COX-1.
  • Implications : Potential use in treating inflammatory diseases with reduced gastrointestinal side effects.

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